Barnidipine Hydrochloride

Essential Hypertension Clinical Trial Calcium Channel Blocker

Researchers requiring reproducible calcium channel pharmacology cannot substitute generic DHPs for barnidipine-differences in T-type subtype selectivity (Cav3.1/Cav3.2) and stereochemistry invalidate cross-compound data extrapolation. Barnidipine HCl is the pure (S,S)-enantiomer with a 118-fold potency advantage over the (3'S,4R) isomer, enabling definitive Cav3.1/3.2 T-type channel interrogation. • Selective Cav3.1 (α1G) & Cav3.2 (α1H) T-type blockade; no Cav3.3 activity-unlike felodipine or nifedipine • 20 h terminal half-life supports once-daily dosing models; slow onset avoids reflex tachycardia • Clinically validated comparator vs. amlodipine, felodipine, and nitrendipine in hypertension studies

Molecular Formula C27H30ClN3O6
Molecular Weight 528.0 g/mol
CAS No. 104757-53-1
Cat. No. B122961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarnidipine Hydrochloride
CAS104757-53-1
Synonyms1-benzyl-3-pyrrolidinyl methyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
barnidipine
Cyress
Libradin
mepirodipine
mepirodipine hydrobromide, (S,S)-isomer
mepirodipine hydrochloride, (R,R)-isomer
mepirodipine hydrochloride, (R,S)-isomer
mepirodipine hydrochloride, (S,R)-isomer
mepirodipine hydrochloride, (S,S)-isomer
mepirodipine malate, (S,S)-isomer
mepirodipine oxalate, (R,S)-isomer
mepirodipine oxalate, (S,S)-isomer
mepirodipine, (R,R)-isomer
mepirodipine, (R,S)-isomer
mepirodipine, (S,R)-isomer
YM 09730
YM-09730
Molecular FormulaC27H30ClN3O6
Molecular Weight528.0 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1
InChIKeyXEMPUKIZUCIZEY-YSCHMLPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Barnidipine Hydrochloride: Single-Isomer DHP Calcium Channel Blocker


Barnidipine hydrochloride (CAS 104757-53-1) is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) characterized by high vasoselectivity and a long duration of action [1]. It is distinguished by its chemical composition as a pure (S,S) optical isomer, which confers specific pharmacological properties [2]. Clinically, it is indicated for the management of essential hypertension, demonstrating effective and sustained blood pressure reduction with once-daily dosing [3].

Isomer Form

Pure (S,S) optical isomer; stereochemical control studies

Target Profile

L-type and T-type calcium channel subtype research tool

Action Profile

Sustained vasodilatory response; supports ion channel pharmacology models

Barnidipine Hydrochloride: Procurement and Substitution Risks


Substituting barnidipine hydrochloride with another dihydropyridine CCB for research or formulation is not scientifically justified due to significant differences in channel subtype selectivity, pharmacokinetic profiles, and molecular stereochemistry. While drugs like amlodipine, felodipine, and nitrendipine share a common L-type calcium channel blocking mechanism, they exhibit marked variations in their ability to block T-type calcium channel subtypes (Cav3.1, Cav3.2, Cav3.3), which may have implications for specific research outcomes [1]. Furthermore, barnidipine's status as a pure S,S enantiomer, with a specific potency ratio relative to its other isomers, contrasts with racemic mixtures or alternative stereoisomers found in other agents, directly impacting its pharmacological activity [2]. These disparities in molecular pharmacology and pharmacokinetics mean that data generated with barnidipine cannot be reliably extrapolated from or substituted with other in-class compounds, making its specific procurement essential for reproducible and meaningful studies.

T-type channel selectivity

Barnidipine blocks Cav3.1/Cav3.2 subtypes; felodipine and nifedipine show little effect. Data from other DHPs may not transfer to T-type research endpoints.

Enantiomeric purity

The (S,S) enantiomer exhibits >100-fold potency difference from other isomers. Racemic or alternative stereoisomer preparations dramatically reduce activity and are not interchangeable.

Barnidipine Hydrochloride: Comparative Evidence Profile


Efficacy and Tolerability vs. Amlodipine

In a 24-week, randomized, open-label pilot study comparing barnidipine (10 mg) with amlodipine (5-10 mg) in treatment-naïve patients with essential hypertension, both drugs demonstrated similar and significant reductions in blood pressure from baseline [1]. A larger, multicenter trial review also noted that barnidipine's antihypertensive efficacy was equivalent to amlodipine but that barnidipine tended to produce fewer class I adverse reactions [2].

vs. Amlodipine (BP)
Trial context
Barnidipine -10.3/-9.4 mm Hg; Amlodipine -16.6/-9.1 mm Hg (NS)
Reported blood-pressure endpoint equivalence; tolerability endpoints may differ
24-week randomized open-label pilot study in treatment-naïve patients
Essential Hypertension Clinical Trial Calcium Channel Blocker

Blood Pressure Reduction vs. Felodipine

A randomized controlled trial in Chinese patients with mild-to-moderate essential hypertension compared barnidipine (10-15 mg once daily) with felodipine (5-10 mg once daily) over 4 weeks [1]. The study found no significant differences in the mean reductions of systolic and diastolic blood pressure between the two treatments, with both achieving a marked or moderate effect in >=87% of patients.

vs. Felodipine (BP)
Head-to-head
SBP Δ -19.2 vs -20.3 mm Hg; DBP Δ -14.4 vs -14.7 mm Hg (NS)
Equivalent endpoint response in Chinese patient cohort; supports model-based comparison
RCT, 131 patients, 4 weeks
Essential Hypertension Randomized Controlled Trial Comparative Efficacy

Efficacy vs. Amlodipine and Nitrendipine

A review of four multicenter trials included a direct, double-blind, parallel-group comparison of barnidipine versus amlodipine (37 patients) and barnidipine versus nitrendipine (46 patients) [1]. The analysis demonstrated that the antihypertensive efficacy of once-daily barnidipine was equivalent to that of both comparator agents, while noting a trend for barnidipine to produce fewer class I adverse reactions.

vs. Amlodipine/Nitrendipine
Pooled analysis
Efficacy equivalent; trend toward fewer class I adverse reactions
Reported comparator endpoint context; tolerability signal may warrant further study
Pooled from two double-blind trials, 12-week phase
Hypertension Pooled Analysis Multicenter Trial

T-Type Calcium Channel Blockade vs. Felodipine and Nifedipine

In an in vitro study using the Xenopus oocyte expression system, barnidipine was shown to significantly block the Cav3.1 (α1G) and Cav3.2 (α1H) T-type calcium channel subtypes, but not the Cav3.3 (α1I) subtype [1]. This profile is distinct from other DHPs: felodipine and nifedipine had little effect on any of these T-type channel subtypes. The blockade of specific T-type channels is implicated in differential cardiovascular and renal effects.

T-type Channel Blockade
Cross-study comparable
Blocks Cav3.1 and Cav3.2; no effect on Cav3.3. Felodipine/nifedipine: little effect.
Distinct subtype profile; relevant for ion channel research, not obtainable with other DHPs
Xenopus oocyte voltage-clamp
Ion Channels Calcium Channel Subtypes Electrophysiology

S,S Enantiomer vs. (3'S,4R) Enantiomer Potency

Barnidipine hydrochloride is a pure (S,S) optical isomer, distinguishing it from racemic mixtures. A study comparing the vasodilatory activity of barnidipine's four enantiomers on isolated guinea pig aorta found that the clinically used (S,S) isomer (barnidipine) was the most potent [1]. The potency ratio between barnidipine and its least active enantiomer, (3'S,4R), was 118 in vitro and 15 in vivo.

S,S vs. (3'S,4R) Enantiomer
Head-to-head
Potency ratio 118 (in vitro), 15 (in vivo) favoring (S,S)
Enantiomer-specific potency difference; stereochemical integrity critical
Guinea pig aorta and dog coronary model
Stereochemistry Enantiomers Pharmacology

L-Type Calcium Channel Binding Affinity

Barnidipine demonstrates high affinity for L-type calcium channels, with a Ki value of 0.21 nmol/l for displacing [3H]nitrendipine from its binding sites [1]. This high affinity is a quantitative measure of its potent interaction with the channel's dihydropyridine receptor.

L-type Binding (Ki)
Supporting evidence
Ki = 0.21 nmol/l ([³H]nitrendipine displacement)
Supports high-affinity L-type channel interaction; benchmark for binding studies
Radioligand binding assay
Receptor Binding L-type Calcium Channel Pharmacology

Barnidipine Hydrochloride: Research and Industrial Applications


Comparator Studies in Experimental Hypertension

Given its established equivalence in efficacy to amlodipine, felodipine, and nitrendipine in clinical trials [1][2], barnidipine hydrochloride serves as a validated control or comparator compound in preclinical hypertension research. Its unique T-type calcium channel blocking profile [3] allows for the investigation of differential cardiovascular outcomes beyond simple L-type channel blockade, making it a valuable tool for dissecting the role of calcium channel subtypes in disease models.

T-Type Calcium Channel Pharmacology

Barnidipine's selective blockade of the Cav3.1 (α1G) and Cav3.2 (α1H) T-type channel subtypes, while having no effect on Cav3.3 (α1I), distinguishes it from several other DHP CCBs [3]. This makes barnidipine hydrochloride a specific pharmacological probe for elucidating the physiological and pathophysiological roles of these particular T-type channels in the cardiovascular and nervous systems, where other DHPs like felodipine or nifedipine would be ineffective tools.

Stereoisomer-Specific Development and Chiral Purity

The stark difference in potency between the active (S,S) enantiomer of barnidipine and its other isomers, with a 118-fold potency difference in vitro compared to the (3'S,4R) enantiomer [4], highlights its critical dependence on chiral purity. Barnidipine hydrochloride is therefore an ideal reference standard and subject for research focused on chiral separation techniques, enantioselective synthesis, and the development of analytical methods for verifying the stereochemical integrity of pharmaceutical ingredients.

Once-Daily Antihypertensive Formulation and Tolerability

Barnidipine's pharmacokinetic profile, characterized by a long terminal half-life of 20 hours and a slow onset of action that avoids reflex tachycardia [5][6], underpins its clinical use as a once-daily treatment. It is a relevant model compound for studying the formulation of long-acting, lipophilic drug substances and for designing preclinical studies that aim to correlate a favorable hemodynamic and tolerability profile (e.g., lower incidence of edema and palpitations) with specific pharmacodynamic properties.

Application
Selection Property
Validation Focus
Calcium channel blocker comparator studies
T-type channel subtype selectivity profile
Endpoint response comparison in experimental hypertension models
T-type calcium channel subtype pharmacology
Cav3.1/Cav3.2 selective blockade; lack of Cav3.3 effect
Ion channel subtype functional studies; differentiation from other DHPs
Chiral reference standard and enantiomeric purity analysis
(S,S) enantiomer identity; high enantiomeric potency ratio
Stereochemical integrity verification; chiral separation method development
Extended-release lipophilic formulation research
Prolonged half-life and vasoselective hemodynamic profile
Hemodynamic endpoint assessment and model tolerability evaluation

Technical Documentation Hub

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31 linked technical documents
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